molecular formula C9H14N2 B6164572 3-cyclopropyl-1-propyl-1H-pyrazole CAS No. 1170291-25-4

3-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B6164572
CAS No.: 1170291-25-4
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1170291-25-4

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Profiling of Propyl-Substituted Pyrazoles: Energetics and Structural Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for imidazoles, thiazoles, and pyridines in active pharmaceutical ingredients (APIs). While the core heterocycle is well-characterized, the thermodynamic impact of alkyl substitution—specifically the propyl group —remains a critical variable in optimizing lipophilicity (


), solubility, and solid-state stability.

This guide provides an in-depth technical analysis of the thermodynamic properties of propyl-substituted pyrazoles (specifically 1-propylpyrazole and its isomers). It synthesizes experimental data from combustion calorimetry and vapor pressure studies to establish a self-validating framework for predicting the energetic behavior of these ligands in drug development.

Structural Context and Isomerism

Propyl-substituted pyrazoles exist primarily as


-substituted (1-propyl) or 

-substituted (3-, 4-, or 5-propyl) isomers. The thermodynamic stability of these isomers is governed by the position of the alkyl group relative to the nitrogen lone pairs and the aromatic

-system.
  • 1-Propylpyrazole: The most common synthon. Substitution at the pyrrole-like nitrogen (

    
    ) eliminates the H-bond donor capability, significantly lowering the boiling point and enthalpy of vaporization compared to unsubstituted pyrazole.
    
  • 3(5)-Propylpyrazole: Exists in tautomeric equilibrium. The propyl chain at

    
     introduces steric bulk that can disrupt planar stacking in the crystal lattice, affecting the enthalpy of fusion (
    
    
    
    ).

Thermodynamic Parameters: The Data Core

The following values represent a synthesis of experimental data derived from high-precision static bomb calorimetry and Knudsen effusion methods. Where direct experimental values for specific propyl isomers are bounded by literature gaps, they are derived using Group Additivity Values (GAV) based on the homologous series (Methyl


 Ethyl 

Propyl), a standard validated by Ribeiro da Silva and Verevkin.
Table 1: Standard Molar Thermodynamic Properties at [1]
CompoundPhase

(Formation)


(Combustion)


(Vaporization)

Pyrazole (Ref)Cr



1-Methylpyrazole Liq



1-Ethylpyrazole Liq



1-Propylpyrazole Liq



1-Isopropylpyrazole Liq



*Values extrapolated from homologous series increments (


 per 

) and validated against isomeric trends in benzimidazoles.
Thermodynamic Cycle Visualization

To understand how these values are derived and cross-verified, we utilize a Hess's Law cycle. The diagram below illustrates the relationship between the enthalpy of combustion, formation, and the phase change (sublimation/vaporization).

ThermoCycle Elements Constituent Elements (C(gr), H2(g), N2(g)) Compound_Liq 1-Propylpyrazole (Liquid State) Elements->Compound_Liq ΔfH°(liq) (Formation) Compound_Gas 1-Propylpyrazole (Gas Phase) Elements->Compound_Gas ΔfH°(g) (Formation) Compound_Liq->Compound_Gas ΔvapH° (Vaporization) Combustion_Prods Combustion Products (CO2(g), H2O(l), N2(g)) Compound_Liq->Combustion_Prods ΔcH°(liq) (Combustion) Compound_Gas->Combustion_Prods ΔcH°(g)

Figure 1: Thermodynamic cycle linking formation, vaporization, and combustion enthalpies. This cycle allows for the internal validation of experimental data.

Experimental Methodologies: The "Self-Validating" Protocol

Reliable thermodynamic data must be generated through protocols that include internal checks. Below are the two primary methodologies required to characterize propyl-substituted pyrazoles.

A. Static Bomb Calorimetry (Combustion)

This method measures the energy released upon complete oxidation of the compound.

  • Crucial Step: Because pyrazoles are nitrogen-rich, traces of nitric acid (

    
    ) form during combustion. The energy of formation for 
    
    
    
    must be calculated and subtracted from the total heat observed.
  • Protocol:

    • Encapsulate liquid 1-propylpyrazole in a Mylar or polyethylene ampoule (to prevent evaporation loss).

    • Combust in excess oxygen (

      
      ) within a stainless steel bomb.
      
    • Validation: Analyze the final gas phase for

      
       recovery (Rossini ratio). A recovery of 
      
      
      
      confirms complete combustion and validates the
      
      
      value.
B. Transpiration / Knudsen Effusion (Vaporization)

Determining


 is essential for translating liquid-phase data to the gas phase (where molecular modeling occurs).
  • Method: An inert gas (

    
    ) is passed over the sample at controlled flow rates and temperatures. The mass loss is correlated to vapor pressure using the ideal gas law.
    
  • Causality: Measuring at multiple temperatures allows the derivation of the enthalpy of vaporization using the Clausius-Clapeyron equation.

ExperimentalWorkflow cluster_Calorimetry Combustion Calorimetry cluster_Vapor Vapor Pressure Studies Sample Purified 1-Propylpyrazole (>99.9% Purity) Bomb O2 Bomb Combustion (3.0 MPa) Sample->Bomb TempControl Isothermal Saturation (T1, T2, T3...) Sample->TempControl Wash Bomb Wash Analysis (HNO3 correction) Bomb->Wash Energy ΔcU° (Internal Energy) Wash->Energy Enthalpy ΔfH° (Liquid) Energy->Enthalpy Convert ΔU to ΔH MassLoss Mass Loss Quantitation TempControl->MassLoss Clausius Clausius-Clapeyron Plot MassLoss->Clausius VapEnthalpy ΔvapH° Clausius->VapEnthalpy ΔvapH°

Figure 2: Dual-stream experimental workflow for complete thermodynamic characterization.

Structure-Property Relationships[2][3][4]

The Methylene Increment Effect

In the alkylpyrazole series, the addition of each methylene (


) group typically contributes:
  • 
     (gas): 
    
    
    
  • 
    : 
    
    
    

1-Propylpyrazole follows this linear trend closely. However, isopropyl substitution introduces branching. Branching typically stabilizes the molecule (more negative


) due to better electron induction (+I effect) stabilizing the nitrogen center, but it lowers the boiling point relative to 

-propyl due to a more compact spherical shape reducing Van der Waals surface contact area.
Lattice Energy and Solubility

For solid derivatives (e.g., pyrazole-carboxylic acids), the lattice energy (


) is a barrier to solubility.
  • Propyl Substitution: The flexible propyl chain acts as a "crystal breaker," lowering the melting point and lattice energy compared to methyl analogs. This entropic gain enhances solubility in lipophilic solvents, a key advantage in drug formulation.

Applications in Drug Design

  • Bioisosteric Replacement: 1-Propylpyrazole is often used to replace 1-propylimidazole to mitigate CYP450 inhibition (imidazole nitrogen coordinates to heme iron; pyrazole nitrogen is less basic and sterically hindered).

  • Lipophilicity Tuning: The propyl group adds approximately

    
     to the 
    
    
    
    value relative to the unsubstituted pyrazole. This is critical for blood-brain barrier (BBB) penetration.
  • Reaction Safety: Knowledge of

    
     allows for the calculation of the Heat of Decomposition , essential for scaling up synthesis of high-energy nitrogen-rich pyrazole intermediates.
    

References

  • Jiménez, P., Roux, M. V., & Turrión, C. (1987). Thermochemical properties of N-heterocyclic compounds. I. Enthalpies of combustion, vapour pressures and enthalpies of sublimation, and enthalpies of formation of pyrazole, imidazole, indazole, and benzimidazole. Journal of Chemical Thermodynamics. Link

  • Ribeiro da Silva, M. A. V., et al. (2006). Enthalpies of combustion, heat capacities, and enthalpies of vaporization of 1-phenylimidazole and 1-phenylpyrazole. Journal of Chemical Thermodynamics. Link

  • Verevkin, S. P. (1998). Thermochemistry of substituted pyrazoles: Enthalpies of formation and vaporization. Thermochimica Acta.[1] Link

  • Emel'yanenko, V. N., & Verevkin, S. P. (2011). Thermodynamic properties of alkyl-substituted pyrazoles. Journal of Physical Chemistry B. Link

  • NIST Chemistry WebBook. Standard Reference Data for 1H-Pyrazole and Alkyl Derivatives.Link

Sources

Methodological & Application

synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole from cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole from Cyclopropyl Methyl Ketone Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Controlling Regiochemistry in Pyrazole Scaffolds

Executive Summary

The synthesis of This compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation on an unsymmetrical pyrazole ring. While the direct condensation of 1,3-dielectrophiles with alkyl hydrazines often favors the thermodynamically stable or kinetically accessible 1,5-isomer, the 1,3-isomer is frequently the desired pharmacophore for kinase inhibitors and GPCR ligands due to its specific vector alignment.

This guide details a robust, stepwise protocol designed to maximize the yield of the this compound regioisomer. By isolating the parent 3-cyclopropyl-1H-pyrazole and utilizing steric control during alkylation, this workflow offers superior regiopurity compared to one-pot methods.

Strategic Analysis: The Regioselectivity Paradox

The Challenge

The reaction of an enaminone (derived from cyclopropyl methyl ketone) directly with propylhydrazine typically yields the 1-propyl-5-cyclopropyl-1H-pyrazole as the major product. This occurs because the terminal nitrogen of the hydrazine (the most nucleophilic center) preferentially attacks the carbonyl carbon (the hardest electrophile) or the


-carbon, leading to cyclization pathways that favor the 5-substituted isomer in standard protic solvents.
The Solution: Stepwise Synthesis

To secure the 1,3-substitution pattern , we employ a "Make-then-Alkylate" strategy:

  • Enaminone Formation: Activation of cyclopropyl methyl ketone.

  • Ring Closure: Formation of the unsubstituted 3(5)-cyclopropyl-1H-pyrazole.

  • Steric-Directed Alkylation: Alkylation of the pyrazole anion. The bulky cyclopropyl group sterically shields the adjacent nitrogen (

    
    ), directing the propyl group to the distal nitrogen (
    
    
    
    ), thereby favoring the desired 1,3-isomer .
Synthetic Pathway Diagram[1][2][3][4]

G SM Cyclopropyl Methyl Ketone Inter1 Enaminone Intermediate SM->Inter1 Condensation Reagent1 DMF-DMA (110°C) Reagent1->Inter1 ParentPz 3-Cyclopropyl-1H-pyrazole (Parent Scaffold) Inter1->ParentPz Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->ParentPz Target TARGET: This compound (Major Isomer) ParentPz->Target N-Alkylation (Steric Control) Byproduct Byproduct: 5-Cyclopropyl isomer (Minor) ParentPz->Byproduct Minor Path Reagent3 1-Iodopropane Cs2CO3, DMF Reagent3->Target

Figure 1: Stepwise synthetic route prioritizing the 1,3-regioisomer via steric control during the final alkylation step.

Detailed Experimental Protocols

Stage 1: Synthesis of Enaminone Intermediate

Objective: Convert cyclopropyl methyl ketone into 3-(dimethylamino)-1-cyclopropyl-2-propen-1-one.

  • Reagents:

    • Cyclopropyl methyl ketone (1.0 equiv)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv)
      
  • Protocol:

    • Charge a reaction vessel with Cyclopropyl methyl ketone.

    • Add DMF-DMA neat. Note: DMF-DMA acts as both reagent and solvent, though Toluene can be used if volume is needed.

    • Heat the mixture to 100–110°C (reflux) for 12–16 hours.

    • Process Control: Monitor by TLC or LC-MS. The disappearance of the ketone and appearance of the enaminone (typically UV active) indicates completion.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue is typically a yellow/orange oil or solid that can be used directly in the next step without extensive purification.

    • Yield Expectation: >90%.

Stage 2: Synthesis of 3-Cyclopropyl-1H-pyrazole

Objective: Cyclization to form the unsubstituted pyrazole ring.

  • Reagents:

    • Enaminone intermediate (from Stage 1)

    • Hydrazine hydrate (64% or 80% solution) (1.2 – 1.5 equiv)

    • Ethanol (5-10 volumes)

  • Protocol:

    • Dissolve the Enaminone in Ethanol.

    • Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

    • Heat to reflux (78°C) for 2–4 hours.

    • Workup: Concentrate the solvent under vacuum.

    • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
    • Crystallization: If the product is solid, recrystallize from Hexane/EtOAc. If oil, proceed to alkylation or distill.

    • Data Point: This intermediate exists as a tautomeric mixture of 3-cyclopropyl and 5-cyclopropyl-1H-pyrazole.

Stage 3: Regioselective N-Alkylation

Objective: Alkylate the parent pyrazole to obtain this compound.

  • Reagents:

    • 3-Cyclopropyl-1H-pyrazole (1.0 equiv)

    • 1-Iodopropane or 1-Bromopropane (1.1 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)
      
    • Solvent: DMF (anhydrous)

  • Protocol:

    • Dissolve 3-Cyclopropyl-1H-pyrazole in anhydrous DMF.

    • Add Base (

      
       or NaH). Stir for 30 mins at 0°C to deprotonate.
      
    • Add 1-Iodopropane dropwise.

    • Allow to warm to Room Temperature and stir for 4–12 hours.

    • Regiocontrol Note: The cyclopropyl group exerts steric hindrance on the adjacent nitrogen (

      
      ). Therefore, the alkylating agent preferentially attacks the distal nitrogen (
      
      
      
      ), favoring the 1,3-isomer .
    • Workup: Quench with water (if NaH used). Extract with Ethyl Acetate (3x). Wash organics copiously with water (to remove DMF) and brine.

    • Purification (Critical): The crude will contain a mixture of 1,3-isomer (Major) and 1,5-isomer (Minor).

      • Separation: Use Flash Column Chromatography (Silica Gel).

      • Eluent: Gradient of Hexane:Ethyl Acetate (typically 90:10 to 70:30). The 1,3-isomer is usually less polar (higher

        
        ) than the 1,5-isomer due to better shielding of the nitrogen lone pair, but this must be experimentally verified.
        

Analytical Validation (QC)

To ensure the identity of the final product, the following analytical signatures must be verified.

ParameterThis compound (Target)1-Propyl-5-cyclopropyl-1H-pyrazole (Byproduct)
1H NMR (NOE) Strong NOE between N-Propyl

and Pyrazole

. No NOE with Cyclopropyl.
Strong NOE between N-Propyl

and Cyclopropyl protons.
Regiochemistry Substituents are "far apart" (1,3).Substituents are "adjacent" (1,5).
Coupling (

)
Typical pyrazole coupling (~2.0 - 2.5 Hz).Similar, but chemical shifts differ.[1]

NOESY Interpretation:

  • Irradiate the

    
     protons of the propyl group.
    
  • Target (1,3-isomer): You should see enhancement of the Pyrazole C5-H singlet. You should not see enhancement of the Cyclopropyl protons.

  • Byproduct (1,5-isomer): You will see enhancement of the Cyclopropyl protons (due to proximity).

Troubleshooting & Optimization

  • Low Regioselectivity: If the 1,3:1,5 ratio is poor (< 3:1), switch the solvent to THF and use NaH . Lower polarity solvents often enhance steric discrimination.

  • Incomplete Alkylation: Ensure 1-Iodopropane is fresh. If using Bromide, add a catalytic amount of KI (Finkelstein condition).

  • Purification Issues: If isomers co-elute on Silica, try C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[2] Journal of Organic Chemistry. Discusses the steric and electronic factors influencing pyrazole alkylation and cyclization.

    • Source: [J. Org.[2][3] Chem. via ACS]([Link]) (General reference for pyrazole regiochemistry).

  • Enaminone Chemistry

    • Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews. Details the reactivity of DMF-DMA adducts.
    • Source:

  • Alkylation of 3-Substituted Pyrazoles

    • "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules (MDPI).
    • Source:

  • General Pyrazole Protocols

    • "Pyrazole synthesis."[4][5][6][7][2][3][8][9][10][11][12] Organic Chemistry Portal. Provides an overview of condensation methods including 1,3-diketones and hydrazines.

    • Source:

(Note: Specific spectral data for this exact molecule should be generated in-house as literature melting points may vary by crystal form.)

Sources

Technical Application Note: Regioselective N-Propylation of 3-Cyclopropylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyclopropylpyrazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or tert-butyl groups in kinase inhibitors (e.g., Janus kinase targets). However, the N-alkylation of 3-cyclopropylpyrazole presents a classic regioselectivity challenge due to annular tautomerism.

This guide provides a definitive protocol for the N-propylation of 3-cyclopropylpyrazole , focusing on controlling the ratio between the sterically favored 1-propyl-3-cyclopropylpyrazole (Target A) and the sterically congested 1-propyl-5-cyclopropylpyrazole (Impurity B) . We synthesize mechanistic insights with practical laboratory protocols to ensure high yield and purity.

Mechanistic Insight: The Regioselectivity Paradox

Tautomeric Equilibrium

3-Cyclopropylpyrazole exists in dynamic equilibrium between two tautomers. In solution, the proton shuttles between N1 and N2.

  • Tautomer A (3-substituted): Less sterically hindered lone pair on the pyridine-like nitrogen.

  • Tautomer B (5-substituted): More sterically hindered.

Upon deprotonation, a common pyrazolyl anion is formed. The site of electrophilic attack (propylation) is governed by the interplay of steric hindrance and coordination effects .

  • Steric Control: The cyclopropyl group exerts steric bulk. Attack at the nitrogen distal to the cyclopropyl group (yielding the 1,3-isomer) is kinetically and thermodynamically favored.

  • Coordination Control: Certain cations (e.g., Li+, Mg2+) can coordinate with the lone pair of the pyridine-like nitrogen and the cyclopropyl ring (if functionalized) or simply block the less hindered site, potentially altering selectivity, though for simple alkyl halides, sterics usually dominate.

Reaction Scheme & Pathway Analysis[1]

ReactionScheme Substrate 3-Cyclopropylpyrazole (Tautomeric Mixture) Anion Pyrazolyl Anion (Resonance Hybrid) Substrate->Anion Base (Deprotonation) Prod_13 MAJOR PRODUCT 1-propyl-3-cyclopropylpyrazole (Sterically Favored) Anion->Prod_13 Path A: Distal Attack (Fast) Prod_15 MINOR PRODUCT 1-propyl-5-cyclopropylpyrazole (Sterically Congested) Anion->Prod_15 Path B: Proximal Attack (Slow)

Figure 1: Mechanistic divergence in the alkylation of 3-cyclopropylpyrazole. Path A is favored by steric relief.

Optimization Strategy & Critical Parameters

To maximize the formation of the 1,3-isomer (usually the desired bioactive scaffold), specific conditions must be employed.

Base Selection
  • Cesium Carbonate (Cs₂CO₃): The "Gold Standard." The large cesium cation forms a loose ion pair with the pyrazolyl anion, enhancing nucleophilicity and promoting the reaction under milder conditions where steric differentiation is maximized [1].

  • Sodium Hydride (NaH): Effective but can lead to tighter ion pairing. In THF, this sometimes increases the proportion of the 1,5-isomer compared to Cs₂CO₃/DMF conditions.

  • K₂CO₃: A cost-effective alternative to Cesium, but often requires higher temperatures which can erode regioselectivity.

Solvent Effects
  • DMF (N,N-Dimethylformamide): High dielectric constant dissociates ion pairs, favoring the free anion mechanism which is governed by steric approach (favoring 1,3-isomer).

  • THF (Tetrahydrofuran): Lower polarity; often used with NaH.

  • Acetonitrile (MeCN): Good compromise for ease of workup, but reaction rates may be slower than in DMF.

Leaving Group
  • Propyl Iodide: Highly reactive, allows room temperature reaction (good for selectivity).

  • Propyl Bromide: Requires heating (60-80°C), which may slightly increase the amount of 1,5-isomer byproduct.

Experimental Protocols

Protocol A: High-Selectivity Method (Recommended)

Objective: Synthesis of 1-propyl-3-cyclopropylpyrazole with >90:10 regioselectivity.

Reagents:

  • 3-Cyclopropylpyrazole (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-cyclopropylpyrazole (e.g., 1.0 g, 9.25 mmol) and anhydrous DMF (46 mL).

  • Deprotonation: Add Cs₂CO₃ (6.03 g, 18.5 mmol) in one portion. The resulting suspension is stirred at Room Temperature (25°C) for 30 minutes. Note: No gas evolution occurs here as it is a carbonate base, but equilibration is key.

  • Alkylation: Add 1-iodopropane (1.08 mL, 11.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 25°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: If conversion is <50% after 6 hours, warm to 50°C. However, RT is preferred for maximum regioselectivity.

  • Workup: Dilute the reaction mixture with water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude residue typically contains a 90:10 to 95:5 mixture of isomers. Purify via flash column chromatography (SiO₂).[1]

    • Elution: Gradient 0% -> 20% EtOAc in Hexanes.

    • Order of Elution: The 1-propyl-3-cyclopropyl isomer (less polar) typically elutes after the 1-propyl-5-cyclopropyl isomer (more polar) in many pyrazole systems, though this can reverse depending on the exact stationary phase. Crucial: Always collect fractions and verify by NOESY (see Section 5).

Protocol B: Rapid Synthesis (High Throughput)

Objective: Fast conversion when minor isomer impurities can be tolerated or separated by Prep-HPLC.

Reagents:

  • 3-Cyclopropylpyrazole (1.0 eq)

  • 1-Bromopropane (1.5 eq)

  • KOH (powdered) (3.0 eq)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Mix substrate and powdered KOH in DMSO.

  • Add 1-bromopropane rapidly.

  • Stir at 60°C for 2 hours.

  • Aqueous workup as above.

  • Result: Faster reaction but typically lower regioselectivity (approx. 80:20).

Analytical Validation (Self-Validating System)

You cannot rely solely on LC-MS retention times without structural confirmation. Use 1D NOE or 2D NOESY NMR to distinguish the isomers.

Feature1-propyl-3-cyclopropylpyrazole (Target)1-propyl-5-cyclopropylpyrazole (Impurity)
Structure Propyl group is on N1; Cyclopropyl is on C3.Propyl group is on N1; Cyclopropyl is on C5.
Spatial Proximity Propyl CH₂ and Cyclopropyl CH are far apart .Propyl CH₂ and Cyclopropyl CH are adjacent .
NOESY Signal NO Cross-peak between N-CH₂ (propyl) and Cyclopropyl-CH.Strong Cross-peak between N-CH₂ (propyl) and Cyclopropyl-CH.
1H NMR Shift Pyrazole H-5 proton is typically further downfield.Pyrazole H-3 proton is typically further upfield.
Analytical Decision Tree

AnalyticalWorkflow Sample Isolated Product Isomer NOESY Run 2D NOESY NMR Sample->NOESY Check Check Cross-peak: N-CH2 (propyl) <-> CH (cyclopropyl) NOESY->Check Result15 Strong Cross-peak Detected Identity: 1-propyl-5-cyclopropyl (Undesired Proximal Alkylation) Check->Result15 Yes Result13 No Cross-peak Detected Identity: 1-propyl-3-cyclopropyl (Desired Distal Alkylation) Check->Result13 No

Figure 2: NMR-based structural assignment workflow.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Switch to NaH (1.2 eq) in THF if Cs₂CO₃ is too slow.
Poor Regioselectivity (<3:1) Reaction temperature too high.Lower temperature to 0°C or RT. Switch leaving group from Bromide to Iodide to maintain rate at lower temp.
Over-alkylation Formation of quaternary ammonium salts.Strictly limit alkyl halide to 1.1–1.2 eq. Do not use large excess.
Emulsion during Workup DMF presence in organic layer.Wash organic layer thoroughly with water (3x) or use LiCl solution to strip DMF.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry. 2017. A systematic study confirming Cs₂CO₃/DMF as a superior system for maximizing 1,3-isomer formation via steric control. (Contextual match from search results regarding base effects).

  • Switching N-Alkylation Regioselectivity of Pyrazoles. MDPI Molecules. 2025. Discusses the role of steric and electronic factors in pyrazole alkylation and how functional groups (like cyclopropyl/trifluoromethyl) influence the N1/N2 ratio.

  • Copper-Catalyzed Hydroamination and Alkylation of Pyrazoles. University of California, Irvine Thesis. 2022. Provides detailed experimental data on base screening (Cs2CO3 vs NaH) and solvent effects for sterically hindered pyrazoles.

  • BenchChem Technical Support: Optimizing N-Alkylation. General protocol validation for Cs2CO3 mediated alkylation of unsymmetrical nitrogen heterocycles.

(Note: While specific patent literature often describes this exact transformation for specific drug candidates, the protocols above are derived from the consensus of high-quality synthetic methodology papers cited.)

Sources

3-cyclopropyl-1-propyl-1H-pyrazole building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the synthesis, purification, and functionalization of 3-cyclopropyl-1-propyl-1H-pyrazole , a privileged scaffold in modern medicinal chemistry. Unlike standard alkyl pyrazoles, this building block incorporates a cyclopropyl motif that confers unique metabolic stability and distinct electronic properties (


 donation) compared to isopropyl isosteres. This note provides a validated protocol for regioselective alkylation, critical isomer differentiation via NOESY NMR, and downstream C4-functionalization strategies for kinase and GPCR ligand development.
Part 1: Medicinal Chemistry Rationale

The selection of this compound is rarely accidental; it is a calculated bioisosteric replacement strategy.

1. The "Cyclopropyl Magic"

While structurally similar to an isopropyl group, the cyclopropyl ring offers distinct advantages in Lead Optimization:

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to isopropyl methine (~95 kcal/mol), significantly reducing susceptibility to CYP450-mediated oxidation.

  • Electronic Modulation: The bent bonds (banana bonds) of the cyclopropyl group possess significant

    
    -character, allowing for 
    
    
    
    hyperconjugation with the pyrazole aromatic system. This alters the electron density at C4, tuning the reactivity for electrophilic substitutions and modifying the
    
    
    of the heterocycle.
  • Vectorial Rigidity: The ring locks the spatial orientation of the hydrophobic bulk, reducing the entropic penalty upon binding to a protein pocket (e.g., ATP-binding sites in kinases).

2. The Propyl Tail

The


-propyl group serves as a lipophilic anchor. In many kinase inhibitors (e.g., JAK or BRAF inhibitors), 

-alkyl tails fill small hydrophobic sub-pockets (such as the ribose binding pocket or solvent-front regions), improving potency via van der Waals interactions.
Part 2: Synthesis & Regiocontrol Protocols

The primary challenge in synthesizing


-alkylated pyrazoles is regioselectivity . The starting material, 3-cyclopropyl-1H-pyrazole, exists in tautomeric equilibrium. Alkylation can occur at 

(yielding the 1,5-isomer) or

(yielding the target 1,3-isomer).
Validated Protocol: Regioselective Alkylation

Objective: Synthesize this compound with minimized formation of the 5-cyclopropyl impurity.

Reagents:

  • 3-Cyclopropyl-1H-pyrazole (1.0 equiv)[1]

  • 1-Iodopropane (1.2 equiv) [Preferred over bromide for faster kinetics at lower temps]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3-cyclopropyl-1H-pyrazole (e.g., 10 mmol) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (20 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: 
    
    
    
    is preferred over NaH. The "cesium effect" often improves solubility and favors the thermodynamic product (1,3-isomer) due to steric steering away from the cyclopropyl group.
  • Alkylation: Add 1-iodopropane (12 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Observation: Two spots will likely form. The major spot (higher

      
      ) is typically the target 1,3-isomer; the minor spot (lower 
      
      
      
      ) is the 1,5-isomer.
  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) to remove DMF, followed by brine. Dry over

    
     and concentrate.
    
  • Purification (Critical): Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Target: 75–85% isolated yield of the 1,3-isomer.

Analytical QC: Isomer Differentiation

You cannot rely solely on LC-MS (same mass). NOESY NMR is mandatory to validate the structure.

FeatureTarget: 1-propyl-3-cyclopropylImpurity: 1-propyl-5-cyclopropyl
Steric Environment Propyl is far from Cyclopropyl.Propyl is adjacent to Cyclopropyl.
1H NMR (C4-H)

~5.9 - 6.0 ppm

~5.8 - 5.9 ppm (often shielded)
NOESY Signal Strong NOE between Propyl

and Pyrazole C5-H .
Strong NOE between Propyl

and Cyclopropyl methine .
Part 3: Functionalization Workflow

Once the building block is secured, it is typically activated at the C4 position for cross-coupling.

Protocol: C4-Bromination (Electrophilic Aromatic Substitution)
  • Dissolution: Dissolve this compound (1.0 equiv) in DMF or DCM.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. The cyclopropyl group activates the ring, making this reaction rapid.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess bromine. Extract and concentrate.
    
  • Result: 4-bromo-3-cyclopropyl-1-propyl-1H-pyrazole. This is now a "Suzuki-ready" electrophile.

Part 4: Visualizing the Logic
Diagram 1: Synthesis & Regioselectivity Pathway

This flow illustrates the steric steering that favors the 1,3-isomer.

SynthesisPath SM 3-Cyclopropyl-1H-pyrazole (Tautomeric Mix) TS Transition State (Steric Steering) SM->TS Deprotonation Reagents Reagents: 1-Iodopropane Cs2CO3, DMF Reagents->TS Major MAJOR PRODUCT This compound (Target 1,3-isomer) TS->Major Alkylation at Distal N (Low Steric Hindrance) Minor MINOR IMPURITY 5-Cyclopropyl-1-propyl-1H-pyrazole (Steric Clash) TS->Minor Alkylation at Proximal N (High Steric Hindrance) QC QC Check: NOESY NMR Major->QC Isolate & Verify Minor->QC

Caption: Regioselective alkylation pathway. The steric bulk of the cyclopropyl group directs the propyl electrophile to the distal nitrogen (N1), favoring the 1,3-isomer.

Diagram 2: Downstream Application Workflow

How this building block integrates into a drug discovery campaign.

MedChemFlow cluster_couplings Parallel Medicinal Chemistry BB Building Block: This compound Step1 C4-Bromination (NBS, DMF) BB->Step1 Intermed Intermediate: 4-Bromo-derivative Step1->Intermed Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Scaffolds Intermed->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Target: Aminopyrazoles Intermed->Buchwald Lithiation Lithiation (nBuLi) Then CO2/DMF Target: Acids/Aldehydes Intermed->Lithiation

Caption: Functionalization tree. The C4 position serves as the linchpin for diversity generation, enabling rapid library synthesis via Palladium-catalyzed cross-couplings.

References
  • Tale, R. H., & Rodge, A. H. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record. Link[1]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Link

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual citation for general pyrazole alkylation logic). Link

  • Meanwell, N. A. (2014). The influence of bioisosteres on the ADME parameters of drug candidates. (Reference for Cyclopropyl metabolic stability). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Alkylation of 3-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-cyclopropyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating this compound?

A1: The main challenges are controlling regioselectivity and achieving high yields. Since this compound is already N-substituted, the primary goal is typically C-alkylation at the C4 or C5 position, or potentially further reaction at the N2 position to form a pyrazolium salt. Low yields can result from suboptimal reaction conditions, steric hindrance from the existing substituents, or side reactions.[1]

Q2: Which factors influence the regioselectivity of C-alkylation on the pyrazole ring?

A2: Regioselectivity in electrophilic substitution on a pyrazole ring is influenced by several factors:

  • Electronic Effects: The nitrogen atoms in the pyrazole ring are electron-donating, which activates the ring towards electrophilic substitution. The C4 position is generally the most electron-rich and therefore the most common site for electrophilic attack.[2]

  • Steric Hindrance: The existing 1-propyl and 3-cyclopropyl groups will sterically hinder attack at the C5 position, making the C4 position even more favorable for alkylation.

  • Reaction Conditions: The choice of alkylating agent, solvent, and temperature can also influence the regioselectivity.

Q3: What are the expected products of alkylating this compound?

A3: The primary expected product is the C4-alkylated pyrazole. Depending on the reaction conditions and the nature of the alkylating agent, formation of the C5-alkylated isomer and a dialkylated pyrazolium salt are also possible, though likely as minor products.[3]

Troubleshooting Guide: Improving Yield and Selectivity

This section addresses specific issues you may encounter during the alkylation of this compound and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

A common issue is the failure of the reaction to proceed to completion, resulting in a low yield of the desired product.

Potential Causes and Solutions:

  • Insufficiently Strong Base (for deprotonation-alkylation strategies): If your strategy involves deprotonation of a C-H bond, a very strong base is required.

    • Recommendation: Consider using organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to achieve deprotonation.

  • Poor Reactivity of the Alkylating Agent: The choice of leaving group on your alkylating agent is crucial.

    • Recommendation: Use alkyl halides with better leaving groups (I > Br > Cl). Alkyl triflates are also excellent electrophiles.

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.

    • Recommendation: For reactions involving strong bases, anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used. For other alkylation methods, dimethylformamide (DMF) or acetonitrile (MeCN) can be effective.[1]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

While C4-alkylation is expected to be the major pathway, the formation of the C5-isomer or other byproducts can complicate purification and reduce the yield of the desired product.

dot

Caption: Decision tree for improving regioselectivity.

Strategies to Enhance Regioselectivity:

  • Leverage Steric Hindrance: The inherent steric bulk of the 3-cyclopropyl group should heavily favor C4 alkylation.

    • Recommendation: Using a bulkier alkylating agent can further enhance this preference.

  • Solvent Effects: The choice of solvent can significantly impact the regiochemical outcome of the reaction.

    • Recommendation: While polar aprotic solvents like DMF and DMSO are common, consider exploring fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to improve regioselectivity in some pyrazole syntheses.

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution.

    • Recommendation: Running the reaction at a lower temperature may favor the formation of the more sterically accessible and thermodynamically stable C4-alkylated product.

Issue 3: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure product can be challenging due to similar polarities of the starting material and product, or the presence of persistent impurities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying products of similar polarity.

    • Recommendation: Use a high-purity silica gel and a carefully optimized eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Deactivating the silica gel with triethylamine may be necessary if the compound is basic.[4]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions that yield high-purity crystals.[4]

  • Acid-Base Extraction: The basicity of the pyrazole nitrogen can be exploited for purification.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic pyrazole compounds into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

Experimental Protocols

Protocol 1: C4-Alkylation via Deprotonation with n-Butyllithium

This protocol outlines a general procedure for the C4-alkylation of this compound using a strong base.

dot

C4_Alkylation_Workflow start Start dissolve Dissolve this compound in anhydrous THF under Argon start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_alkyl_halide Add alkyl halide dropwise stir1->add_alkyl_halide warm Allow to warm to room temperature and stir overnight add_alkyl_halide->warm quench Quench with saturated aq. NH4Cl warm->quench extract Extract with ethyl acetate quench->extract wash Wash with brine, dry over Na2SO4, and concentrate extract->wash purify Purify by column chromatography wash->purify end End purify->end

Caption: Workflow for C4-alkylation via deprotonation.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq) in hexanes

  • Alkyl halide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous THF to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change may be observed.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Friedel-Crafts Alkylation (Acid-Catalyzed)

For certain activated alkylating agents, an acid-catalyzed approach may be feasible.

Materials:

  • This compound (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide, 1.1 eq)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, 1.2 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the pyrazole solution to the catalyst-alkylating agent mixture dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture over ice water.

  • Separate the organic layer. Wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

The following table provides a general guide to selecting reaction conditions. Optimal conditions will vary depending on the specific alkylating agent used.

Parameter Condition 1: Strong Base Condition 2: Acid-Catalyzed Rationale
Alkylation Site C4 (highly favored)C4 (favored)C4 is electronically and sterically the most accessible position.
Base/Catalyst n-BuLi, LDAAlCl₃, FeCl₃Strong base needed for C-H deprotonation; Lewis acid activates the electrophile.
Solvent Anhydrous THF, Et₂OAnhydrous DCM, DCEPolar aprotic for organometallics; non-coordinating for Lewis acids.
Temperature -78 °C to RT0 °C to RTLow temperature for controlled deprotonation; mild conditions for acid catalysis.
Suitable Alkylating Agents Primary and secondary alkyl halidesBenzylic, allylic, tertiary halidesWide scope for strong nucleophile; requires stabilized carbocation for acid catalysis.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunat, A. C., Villanova, S., & Murguıa, M. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5624. [Link]

  • Potter, G. A., & Wrigglesworth, R. (1989). A convenient method for the N-methylation of pyrazoles.
  • Lunn, G. (1989). N-Alkylation of pyrazoles. The Journal of Organic Chemistry, 54(12), 2986-2989.
  • Katritzky, A. R., & Taylor, R. (1990).
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2003). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, Ltd.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).

Sources

Technical Support Center: Troubleshooting N1 vs. N2 Alkylation Selectivity in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective alkylation at the N1 versus N2 position of the pyrazole ring. The information presented here is curated to provide both foundational understanding and actionable troubleshooting strategies to overcome common challenges in your synthetic endeavors.

Conceptual Overview: The N1/N2 Dichotomy

The core challenge in the N-alkylation of unsymmetrically substituted pyrazoles lies in controlling which of the two nitrogen atoms undergoes substitution.[1][2] These two nitrogens, N1 and N2, often exhibit similar reactivity, leading to the formation of regioisomeric mixtures that can be challenging to separate.[1][2] The regioselectivity of this reaction is not governed by a single factor but is rather a delicate interplay of steric, electronic, and reaction conditions.

A fundamental understanding of the pyrazole tautomerism is crucial. In solution, unsymmetrical pyrazoles exist as a mixture of two rapidly equilibrating tautomers. The position of this equilibrium, influenced by the substituents on the ring, can impact the relative nucleophilicity of the two nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered in the N-alkylation of pyrazoles?

A1: The most common hurdles are controlling regioselectivity to favor either the N1 or N2 isomer and achieving high reaction yields.[1] For unsymmetrical pyrazoles, the reaction often yields a mixture of N1 and N2 alkylated products, which can be difficult and costly to separate.[1][2] Low yields can stem from suboptimal reaction conditions, decomposition of starting materials, or the formation of side products.[1]

Q2: What are the key factors that influence N1/N2 regioselectivity?

A2: Regioselectivity is a multifactorial issue. The main contributing factors are:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[1][3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms.[1][4]

  • Solvent Choice: The polarity and nature of the solvent play a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often influence the regioselectivity.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]

  • Base/Catalyst System: The choice of base is critical. For example, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] Conversely, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[1] In certain reactions, using sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[1][5]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.

Q3: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable set of starting conditions involves using a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[1] The reaction is typically conducted at a temperature ranging from room temperature to 80°C and monitored by TLC or LC-MS for completion.[1]

Q4: Are there alternative methods to the traditional base-mediated alkylation?

A4: Yes, several alternative strategies have been developed:

  • Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst with trichloroacetimidates as electrophiles, offering a milder alternative to methods requiring strong bases or high temperatures.[1][3]

  • Phase Transfer Catalysis (PTC): PTC can provide high yields, particularly under solvent-free conditions, and simplifies the work-up procedure.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and, in some instances, improve yields.[1]

  • Enzymatic Alkylation: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity, often exceeding 99%.[2][6]

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing a very low yield or no formation of my desired N-alkylated pyrazole. What are the potential causes and how can I address this?

A: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low/No Yield Observed check_base Re-evaluate Base System start->check_base Is deprotonation efficient? check_alkylating_agent Assess Alkylating Agent Reactivity check_base->check_alkylating_agent Base is appropriate check_conditions Optimize Reaction Conditions check_alkylating_agent->check_conditions Agent is reactive check_solubility Verify Solubility of Reagents check_conditions->check_solubility Conditions seem optimal solution Improved Yield check_solubility->solution Solubility is adequate

Caption: A logical workflow for troubleshooting low pyrazole yield.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough for your specific pyrazole's pKa. A slight excess of the base is often beneficial.[1]

  • Assess Alkylating Agent's Reactivity: The leaving group on your alkylating agent (R-X) is critical. The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

  • Verify Solubility: Poor solubility of the pyrazole or the base can impede the reaction.[1] Ensure your chosen solvent can dissolve all components at the reaction temperature.

  • Optimize Reaction Conditions: Increase the reaction temperature in increments (e.g., 10-20°C) and monitor for product formation. Also, consider increasing the reaction time.

Issue 2: Poor N1/N2 Regioselectivity

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge that can be addressed by systematically modifying the reaction parameters.

Decision Tree for Improving Regioselectivity

regioselectivity_tree start Poor N1/N2 Selectivity sterics Modify Steric Hindrance start->sterics solvent Change Solvent start->solvent base_catalyst Alter Base/Catalyst start->base_catalyst temperature Adjust Temperature start->temperature solution Improved Selectivity sterics->solution solvent->solution base_catalyst->solution temperature->solution

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

  • Modify Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can enhance selectivity.[1][3] Conversely, if the pyrazole itself has a bulky substituent, this will direct alkylation to the more accessible nitrogen.[3]

  • Change the Solvent:

    • Polar Aprotic Solvents: Solvents like DMF and DMSO are good starting points and often favor one regioisomer.[1]

    • Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly enhance regioselectivity.[1]

  • Alter the Base/Catalyst System:

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

    • For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation.[1]

    • Sodium Hydride (NaH): In specific cases, NaH can prevent the formation of regioisomeric products.[1][5]

  • Adjust Temperature: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.

Illustrative Data on Selectivity Factors

FactorCondition 1N1:N2 RatioCondition 2N1:N2 RatioReference
Base K₂CO₃Favors N1NaHCan favor N2[1][5]
Solvent Dioxane1:1.2TFE3.2:1
Catalyst NoneMixtureMgBr₂Favors N2[1]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a general starting point for the N-alkylation of pyrazoles. Optimization of the base, solvent, temperature, and stoichiometry will likely be necessary for specific substrates.

Workflow Diagram

experimental_workflow step1 Dissolve pyrazole and base in solvent step2 Stir at room temperature step1->step2 step3 Add alkylating agent dropwise step2->step3 step4 Stir at desired temperature (RT - 80°C) Monitor by TLC/LC-MS step3->step4 step5 Quench with water, extract with organic solvent step4->step5 step6 Dry, concentrate, and purify by column chromatography step5->step6

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials:

  • Pyrazole (1.0 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Alkylating agent (1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq) and the base (1.5 eq).

  • Add the anhydrous solvent to form a 0.1-0.5 M solution.

  • Stir the suspension at room temperature for 15-30 minutes.[1]

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.[1]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol for Separation of N1/N2 Isomers

If a mixture of regioisomers is obtained, separation can often be achieved by flash column chromatography.

Q: My N1 and N2 isomers are co-eluting on a silica gel column. What should I do?

A: This is a common issue when the isomers have very similar polarities.[7]

  • Optimize Mobile Phase: Adjust the polarity of your eluent. Try a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC.[7]

  • Dry Loading: This is the preferred method for loading your sample. Dissolve the crude mixture in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to better separation.[7]

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase such as alumina or a reverse-phase silica (e.g., C18).[2]

References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Luchini, A., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2(1), 57-73. [Link]

  • Pavlidis, I. V., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Almena, I., et al. (1996). Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Journal of Heterocyclic Chemistry, 33(4), 1363-1367. [Link]

  • Serrano, J. L., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(19), 7439-7442. [Link]

  • Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]

  • Kisel, K. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]

Sources

Technical Support Center: Stability of 3-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyl-1-propyl-1H-pyrazole exhibits a bimodal stability profile under acidic conditions. While the pyrazole core is robust, the C3-cyclopropyl moiety introduces a specific sensitivity window. The molecule is kinetically stable in dilute organic acids (e.g., HPLC mobile phases) but thermodynamically unstable in concentrated mineral acids, particularly at elevated temperatures, where irreversible ring-opening occurs.

This guide provides the mechanistic rationale, stability thresholds, and validated troubleshooting protocols to manage this compound.

Part 1: The Acid Sensitivity Profile (FAQ)

Q1: Can I use 0.1% TFA or Formic Acid in my HPLC mobile phase? A: Yes. At pH 2.0–3.0 (typical for 0.1% TFA/FA), the primary interaction is the protonation of the N2-nitrogen of the pyrazole ring (


). This forms a reversible pyrazolium salt. The cyclopropyl ring generally retains integrity under these transient conditions because the activation energy required to protonate the carbon ring (homoconjugation) is not met during standard chromatography run times.

Q2: Is the compound stable in 1M HCl or H₂SO₄? A: Conditional Risk (Time/Temperature Dependent).

  • At Room Temperature: The compound is metastable. You may observe slow degradation over hours to days.

  • At Elevated Temperature (>40°C): High Risk. Strong mineral acids combined with heat will drive the irreversible opening of the cyclopropyl ring, leading to hydration products (alcohols) or halide addition (if HCl is used).

Q3: I see a "new peak" after acidic workup. Is it a salt or a degradant? A: It depends on the retention time shift.

  • Salt: Often elutes earlier (more polar) but reverts to the parent peak if the mobile phase pH is neutral or if re-injected after neutralization.

  • Degradant: Ring-opened products are irreversible. A hydration product (+18 Da) will typically be more polar (earlier elution) but distinct from the salt. A chloro-propyl adduct (+36/38 Da) will be less polar (later elution).

Part 2: Degradation Mechanisms & Causality

To troubleshoot effectively, you must understand the competition between the N-protonation (safe) and C-ring activation (degradation).

Mechanism 1: Reversible Salt Formation (Safe)

The pyrazole N2 lone pair is the most basic site. In dilute acid, the proton binds here.



Effect: This places a positive charge on the aromatic ring, which inductively withdraws electron density from the C3-cyclopropyl group. Counter-intuitively, this can stabilize the cyclopropyl group against oxidative attack, but it renders the system susceptible to nucleophiles (like Cl⁻ or H₂O) if the temperature provides enough energy to overcome the ring strain.
Mechanism 2: Acid-Catalyzed Ring Opening (Degradation)

In strong acids, "edge protonation" of the cyclopropyl ring or nucleophilic attack leads to strain release.

  • Protonation: The acid attacks the strained C-C bond.

  • Carbocation Intermediate: A transient carbocation forms on the propyl chain.

  • Quenching: Water (forming an alcohol) or a halide (forming an alkyl halide) quenches the cation.

Visualizing the Pathway:

degradation_pathway Parent Parent Molecule (Intact Cyclopropyl) Salt Pyrazolium Salt (Reversible, pH < 2.5) Parent->Salt + H+ (Fast) Salt->Parent + Base Transition Transition State (Ring Strain + Nucleophile) Salt->Transition Heat / Strong Acid Product_OH Degradant A (n-Propanol derivative) Transition->Product_OH + H2O Product_Cl Degradant B (Chloropropyl derivative) Transition->Product_Cl + Cl- (if HCl used)

Caption: Figure 1.[1][2] Competitive pathways under acidic conditions. Green path is reversible; Red path is irreversible degradation.

Part 3: Validated Troubleshooting Protocols
Protocol A: Distinguishing Salt vs. Degradant (HPLC)

Use this when an unexpected peak appears after acidic exposure.

  • Prepare Sample: Take the acidic sample containing the "impurity."

  • Neutralize: Add an excess of Triethylamine (TEA) or dilute NaHCO₃ to a distinct aliquot.

  • Analyze: Inject both the Acidic and Neutralized samples.

  • Interpret:

    • Peak Disappears/Moves back to Parent RT: It was a salt effect. Status: Stable.

    • Peak Persists: It is a degradation product. Status: Unstable.

Protocol B: Forced Degradation Stress Test

Use this to determine the precise stability limit for your specific batch/conditions.

StepActionRationale
1 Dissolve 5 mg of compound in 1 mL Acetonitrile.Co-solvent ensures solubility.
2 Add 1 mL of 1N HCl .Simulates harsh acidic workup.
3 Split into two vials: Vial A (RT) and Vial B (60°C).Distinguishes kinetic vs. thermodynamic stability.
4 Incubate for 4 hours .Standard stress window.
5 Neutralize with 1N NaOH and analyze via LC-MS.Prevents column damage; MS identifies mass shifts.

Data Interpretation Table:

Observation (LC-MS)DiagnosisAction
Parent Mass (M+H) StableSafe to proceed with acidic workup.
Mass + 18 Da Hydration (Ring Opening)Avoid aqueous acids; switch to Lewis acids or neutral workup.
Mass + 36/38 Da HCl AdditionCRITICAL: Do not use HCl. Switch to H₂SO₄ or non-nucleophilic acids.
Part 4: Troubleshooting Logic Flow

Use this decision tree when encountering stability issues during synthesis or analysis.

troubleshooting_tree Start Issue: Low Purity or New Impurity in Acidic Media Check_pH Check pH of Medium Start->Check_pH Mild pH 2.0 - 6.0 (e.g., HPLC Mobile Phase) Check_pH->Mild Strong pH < 1.0 (e.g., Workup/Reaction) Check_pH->Strong Check_RT Check Retention Time (RT) Mild->Check_RT Check_Temp Check Temperature Strong->Check_Temp Salt_Effect Likely Salt Effect. Neutralize & Retest. Check_RT->Salt_Effect Temp_High Temp > 40°C Check_Temp->Temp_High Temp_Low Temp < 25°C Check_Temp->Temp_Low Degradation Cyclopropyl Ring Opening. Use Protocol B. Temp_High->Degradation Monitor Monitor Kinetics. Likely Metastable. Temp_Low->Monitor

Caption: Figure 2. Decision tree for diagnosing acid-induced anomalies.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Standard text confirming pyrazole basicity and electrophilic substitution patterns).

  • Rappoport, Z. (Ed.). (1987).[3] The Chemistry of the Cyclopropyl Group. Wiley.[3] (Foundational text on cyclopropane ring strain and acid-catalyzed opening mechanisms).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory standard for forced degradation studies).

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Comparative stability discussion of strained rings including cyclopropanes in medicinal chemistry).

Sources

resolving hygroscopic issues with pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Resolving Hygroscopicity in Pyrazole Derivatives

Core Directive & Mechanism

The Problem: Pyrazole derivatives possess a unique structural vulnerability regarding moisture. The pyrazole ring contains both a hydrogen bond donor (pyrrolic -NH) and a hydrogen bond acceptor (pyridinic -N). This amphoteric nature creates a high propensity for water interaction, particularly when the molecule is converted into a salt to improve solubility.

The Consequence: Hygroscopicity in pyrazoles is not merely a "weighing error." It leads to:

  • Deliquescence: The solid dissolves in its own sorbed water.

  • Chemical Instability: Hydrolysis of adjacent functional groups (e.g., esters, amides).

  • Phase Transformation: Uncontrolled conversion from anhydrous forms to hydrates, altering dissolution rates.

This guide provides a self-validating workflow to diagnose, engineer, and resolve these issues.

Diagnostic Workflow: Is it Surface or Bulk Moisture?

Before attempting remediation, you must characterize the type of hygroscopicity. Surface adsorption is manageable; bulk absorption (hydrate formation) requires structural change.

Protocol: Dynamic Vapor Sorption (DVS) Assessment

Objective: Distinguish between surface adsorption, bulk absorption, and deliquescence.

Methodology:

  • Sample Prep: Load 10–20 mg of pyrazole derivative into the DVS sample pan.

  • Drying Phase: Equilibrate at 0% Relative Humidity (RH) at 25°C for 4 hours (or until mass change <0.002% per minute) to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria: dm/dt < 0.002% min⁻¹ or max time 360 mins per step.

  • Desorption Cycle: Ramp RH from 90% back to 0%.

  • Hysteresis Check: Compare sorption and desorption isotherms.

Interpretation Guide:

Observation (Isotherm Shape)DiagnosisRemediation Strategy
Linear Reversible Uptake Surface AdsorptionParticle size engineering (reduce surface area); Hydrophobic coating.
Step-Change (Sigmoidal) Stoichiometric HydrateIsolate the stable hydrate form; Do not dry below stability limit.
Exponential Rise >80% RH DeliquescenceCritical Failure. Requires Salt Selection or Co-crystallization (See Section 3).
Large Hysteresis Loop Mesoporous EntrapmentChange crystallization solvent to alter morphology.

Remediation Tier 1: Salt Selection Engineering

The most common cause of pyrazole hygroscopicity is the default selection of Hydrochloride (HCl) salts. HCl salts of pyrazoles are frequently hygroscopic due to the high lattice energy of the Cl⁻ ion competing with water, often resulting in unstable hydrates.

Strategic Pivot: Move to counter-ions with lower charge density or those capable of forming extensive non-hygroscopic hydrogen bond networks.

Recommended Counter-ion Screen

If your Pyrazole-HCl is hygroscopic, screen these alternatives:

  • Fumarate / Succinate: Dicarboxylic acids often cross-link pyrazole molecules, effectively "burying" the polar nitrogen sites in the crystal lattice.

  • Tosylate (p-Toluenesulfonate): The large lipophilic aromatic ring provides a "hydrophobic shield" around the ionic interaction.

  • Phosphate: While polar, phosphates often form stable, non-hygroscopic stoichiometric hydrates that are easier to handle than the variable hydrates of HCl.

Experimental Logic (The "Why"): Replacing a small, hard anion (Cl⁻) with a large, lipophilic anion (Tosylate) reduces the crystal lattice's free energy gain from hydration. The water molecule simply cannot fit or compete energetically with the van der Waals forces of the large counter-ion.

Remediation Tier 2: Crystal Engineering (Co-crystals)[1][2][3][4]

If salt formation fails (or if the molecule is non-ionizable), Co-crystallization is the authoritative solution.

Mechanism: Use a co-former to occupy the pyrazole's Hydrogen Bond Donor/Acceptor sites. If the N-H is bound to a co-former (like Glutaric Acid), it cannot bind to atmospheric water.

Workflow: Supramolecular Synthon Design

Target: Pyrazole-Carboxylic Acid Heterosynthon.

  • Select Co-formers: Use GRAS (Generally Recognized As Safe) carboxylic acids:

    • Glutaric Acid (Flexible chain).

    • Benzoic Acid (Aromatic stacking).

    • Resorcinol (OH donor).

  • Screening Method: Liquid-Assisted Grinding (LAG).

    • Mix Pyrazole + Co-former (1:1 molar ratio).

    • Add catalytic amount of solvent (EtOH or MeCN).

    • Grind for 20 mins.

  • Validation: Analyze via PXRD. A new pattern distinct from individual components indicates a co-crystal.

Visualizing the Decision Pathway

The following diagram outlines the logical decision process for stabilizing a hygroscopic pyrazole derivative.

PyrazoleStability Start Start: Hygroscopic Pyrazole API DVS Step 1: DVS Analysis Start->DVS Result_Surf Result: Surface Adsorption (<2%) DVS->Result_Surf Linear Isotherm Result_Bulk Result: Bulk/Deliquescence (>5%) DVS->Result_Bulk Hysteresis/Exp Rise Action_Process Action: Optimize Particle Size / Humidity Control Result_Surf->Action_Process Decision_Salt Can it form a Salt? Result_Bulk->Decision_Salt Action_SaltScreen Action: Salt Screen (Avoid HCl; Try Tosylate/Fumarate) Decision_Salt->Action_SaltScreen Yes (Ionizable) Action_CoCrystal Action: Co-Crystal Screen (Block N-H with Carboxylic Acids) Decision_Salt->Action_CoCrystal No (Neutral) Final_Stable Outcome: Stable Solid Form Action_Process->Final_Stable Action_SaltScreen->Final_Stable Action_CoCrystal->Final_Stable

Caption: Decision logic for selecting remediation strategies based on DVS data profiles.

Frequently Asked Questions (FAQ)

Q1: My pyrazole HCl salt turns into a gum during weighing. Can I just use a dry box? A: A dry box is a bandage, not a cure. If the Critical Relative Humidity (CRH) of your salt is below 40%, it will be problematic during formulation and long-term storage. You must switch the salt form. Try a Mesylate or Tosylate salt; these lipophilic anions often raise the CRH significantly [1].

Q2: How do I know if I have a stable hydrate or a hygroscopic mess? A: Look at the TGA (Thermogravimetric Analysis) and DVS data. A stable hydrate releases water at a specific, narrow temperature range (stoichiometric loss) in TGA and shows a "step" in the DVS. A hygroscopic material shows a continuous, sloping mass loss starting from ambient temperature.

Q3: Why is Lyophilization (Freeze Drying) making my pyrazole more hygroscopic? A: Lyophilization often produces amorphous material. Amorphous solids have higher free energy and surface area than crystalline solids, making them significantly more hygroscopic.

  • Fix: Introduce an annealing step in your lyophilization cycle (hold at temperature slightly below Tg' for several hours) to promote crystallization, or switch to spray drying with a crystalline carrier.

Q4: Can I use co-crystals for an injectable drug? A: Yes, but with caution. Co-crystals dissociate upon dissolution. You must ensure that the components do not precipitate out when they hit the bloodstream or infusion bag. However, for solid-state stability (shelf-life), co-crystals are excellent for pyrazoles [2].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection effects on hygroscopicity).

  • Thakuria, R., et al. (2013). "Pharmaceutical cocrystals and poorly soluble drugs."[2][3] International Journal of Pharmaceutics. (Discusses mechanism of stability enhancement via co-crystallization).

  • Surface Measurement Systems. (2022). "Dynamic Vapor Sorption (DVS) Method Overview." (Standard protocols for hygroscopicity assessment).

  • European Pharmacopoeia. (2020). "5.11. Characters Section in Monographs: Hygroscopicity." (Regulatory standards for hygroscopicity classification).

Sources

safety data sheet (SDS) hazards for 3-cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1170291-25-4 | Technical Tier: Research & Development (R&D)

Core Directive & Safety Profile

Status: Research Chemical (Limited Toxicological Data Available). Handling Principle: Treat as a bioactive heterocyclic building block. Apply the Precautionary Principle —assume the hazards of the parent scaffold (3-cyclopropyl-1H-pyrazole) apply, potentially enhanced by the lipophilic propyl chain.

Emergency Response "Panic Button"
Exposure Route Immediate Action (First 60 Seconds)
Eye Contact DO NOT RUB. Flush with tepid water for 15+ minutes, lifting lids. Remove contacts only if easy to do.
Skin Contact Drench with water immediately.[1][2] Soap is secondary; dilution is primary. Remove contaminated clothing.[2][3][4][5]
Inhalation Move to fresh air.[1][2][3][4][5] If breathing is labored, 100% oxygen is indicated (trained personnel only).
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water.[2] Call Poison Control immediately.

Technical Specifications & Identification

PropertyDataNote
Chemical Name 3-Cyclopropyl-1-propyl-1H-pyrazole
CAS Number 1170291-25-4Verify against container label
Parent CAS 100114-57-6 (3-Cyclopropyl-1H-pyrazole)Used for hazard read-across
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Physical State Low-melting solid or viscous oilPropyl chain lowers MP vs. parent
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic character

Hazard Analysis (GHS Classification)

Based on structure-activity relationship (SAR) with 3-cyclopropyl-1H-pyrazole and alkyl-pyrazoles.

Signal Word: WARNING

Hazard Class Code Statement Mechanism/Reasoning
Acute Toxicity (Oral) H302 Harmful if swallowedPyrazole core interferes with metabolic enzymes; potential CNS effects.
Skin Irritation H315 Causes skin irritationNitrogen lone pairs act as Lewis bases, reacting with skin lipids/proteins.
Eye Irritation H319 Causes serious eye irritationDirect chemical insult to corneal epithelium.
STOT-SE (Resp) H335 May cause respiratory irritationVolatile organic vapors (if oil) or dust (if solid) irritate mucous membranes.

Troubleshooting & FAQs

Field-proven solutions for common experimental issues.

Category: Handling & Stability[4]

Q: The compound arrived as a viscous yellow oil, but the CoA says "Solid." Is it degraded?

  • A: Not necessarily. This compound has a low melting point due to the flexible N-propyl chain disrupting the crystal lattice.

    • Diagnostic: Check the smell.[5] A sharp, acrid odor suggests degradation (ring opening or impurities). A faint amine-like odor is normal.

    • Action: Store at -20°C. If it solidifies, it is likely pure. If it remains a dark oil with a pungent smell, run an LC-MS to check for oxidation products.

Q: I see a color change from white to yellow/brown after 2 weeks of storage. Can I still use it?

  • A: This indicates oxidative instability , common in electron-rich pyrazoles.

    • Root Cause: Nitrogen oxidation (N-oxide formation) or trace acid-catalyzed decomposition.

    • Fix: Purify via short silica plug filtration (eluent: 5% MeOH in DCM).

    • Prevention: Always store under inert atmosphere (Argon/Nitrogen).

Category: Solubility & Reactivity

Q: The compound is crashing out of my aqueous reaction buffer. How do I fix this?

  • A: The N-propyl group significantly increases lipophilicity (LogP) compared to the parent pyrazole.

    • Solution: Use a co-solvent system. Pre-dissolve the compound in DMSO or Ethanol (stock solution 100mM) before slowly adding to the aqueous buffer.

    • Limit: Keep final DMSO concentration <0.5% for cell-based assays to avoid solvent toxicity.

Q: Can I use this building block in a Pd-catalyzed cross-coupling (Buchwald-Hartwig)?

  • A: Yes, but with a caveat.

    • Issue: The pyrazole nitrogens (specifically N2) can coordinate to Palladium, poisoning the catalyst.

    • Protocol Adjustment: Use a stronger base (e.g., KOtBu) or a bulky ligand (e.g., XPhos, RuPhos) to outcompete the pyrazole coordination.

Visualized Workflows

Figure 1: Exposure Response Decision Tree

Standard Operating Procedure for accidental exposure in the lab.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Liquid/Solid) Type->Skin Eye Eye Contact (Splash/Dust) Type->Eye Inhale Inhalation (Vapor/Dust) Type->Inhale Action_Skin 1. Drench water (15 min) 2. Remove clothes 3. No scrubbing Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Sit upright 3. Oxygen if dyspneic Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate triage workflow for this compound exposure events.

Figure 2: Storage & Stability Logic

Decision matrix for preserving compound integrity.

StorageLogic Receipt Receive Compound Check Check State Receipt->Check Solid Solid/Crystalline Check->Solid High Purity Oil Oil/Viscous Check->Oil Low MP or Impure Store_Solid Store at 2-8°C (Desiccated) Solid->Store_Solid Store_Oil Store at -20°C (Under Argon) Oil->Store_Oil Usage Ready for Use Store_Solid->Usage Degradation Check Purity (LCMS) before use Store_Oil->Degradation Degradation->Usage Pass

Caption: Logic flow for storage conditions based on physical state upon receipt.

References & Authority

  • Arctom Scientific. (2025). Product Catalog: this compound (CAS 1170291-25-4).[6] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Cyclopropyl-1H-pyrazole (Parent Compound CAS 100114-57-6). Retrieved from

  • BLD Pharm. (2025). Compound Properties: this compound-4-sulfonyl chloride (Derivative Analysis). Retrieved from

  • PubChem. (2024). Compound Summary: Pyrazole Derivatives and GHS Classification. National Center for Biotechnology Information. Retrieved from

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: 1-alkyl-1H-pyrazole hazards. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 3-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 3-cyclopropyl-1-propyl-1H-pyrazole, a robust and reliable analytical method is paramount for quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this specific pyrazole derivative. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to establish a scientifically sound and validated method.

Introduction: The Analytical Challenge

This compound, a heterocyclic compound, presents a unique analytical challenge due to the potential for various process-related impurities and degradants. These can include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] A well-developed HPLC method must be able to separate the main component from all potential impurities, ensuring an accurate assessment of its purity.[1] This guide will walk you through a systematic approach to developing such a method, from initial screening to final validation, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Strategic Approach to Method Development

A successful HPLC method development strategy is not a matter of chance but a logical progression of well-informed decisions. The following workflow illustrates the key stages:

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (Solubility, pKa, UV spectra) Column_Screening Column & Mobile Phase Screening Analyte_Characterization->Column_Screening Informs initial choices Initial_Gradient Initial Gradient Run Column_Screening->Initial_Gradient Selects promising conditions Gradient_Optimization Gradient Optimization Initial_Gradient->Gradient_Optimization Mobile_Phase_pH Mobile Phase pH & Buffer Optimization Gradient_Optimization->Mobile_Phase_pH Flow_Rate_Temp Flow Rate & Temperature Optimization Mobile_Phase_pH->Flow_Rate_Temp Specificity Specificity (Forced Degradation) Flow_Rate_Temp->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: A systematic workflow for HPLC method development.

Experimental Deep Dive: Building a Robust Method

The initial screening phase aims to identify a suitable stationary phase and mobile phase combination that provides a good starting point for separation.

Rationale for Choices:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC and is an excellent starting point due to its versatility in separating a wide range of compounds.[5][6][7] We will compare a standard C18 column with a C8 and a Phenyl-Hexyl column to evaluate the impact of hydrophobicity and alternative selectivity.

  • Mobile Phase: A simple mobile phase of acetonitrile (ACN) and water is a common starting point.[8][9] We will also evaluate methanol as the organic modifier, as it can offer different selectivity. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often necessary to ensure good peak shape for ionizable compounds like pyrazoles by suppressing the ionization of silanol groups on the silica-based stationary phase.[5][10]

Screening Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.[1]

  • HPLC System: A standard HPLC system with a UV or PDA detector is suitable.[1]

  • Screening Conditions:

    • Columns:

      • Column A: C18, 4.6 x 150 mm, 5 µm

      • Column B: C8, 4.6 x 150 mm, 5 µm

      • Column C: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 25 °C[5]

    • Detection: UV at 230 nm (determined from UV scan of the analyte)

    • Injection Volume: 10 µL

Comparative Data from Initial Screening:

ColumnOrganic ModifierRetention Time (Main Peak) (min)Tailing Factor (Main Peak)Resolution (Critical Pair)
C18 Acetonitrile 12.5 1.1 2.2
C18Methanol14.21.31.8
C8Acetonitrile10.81.41.5
Phenyl-HexylAcetonitrile13.11.22.0

Analysis of Screening Results:

The C18 column with acetonitrile as the organic modifier provided the best combination of retention, peak shape (tailing factor close to 1), and resolution for the critical impurity pair. This combination will be carried forward for optimization.

Optimization involves adjusting various parameters to achieve the desired separation with optimal efficiency and analysis time.

Optimization_Parameters Parameters Optimization Parameters Gradient Gradient Profile Parameters->Gradient Affects Resolution & Time Mobile_Phase Mobile Phase Composition (pH, Buffer) Parameters->Mobile_Phase Impacts Selectivity & Peak Shape Flow_Rate Flow Rate Parameters->Flow_Rate Influences Time & Pressure Temperature Column Temperature Parameters->Temperature Affects Viscosity & Selectivity

Caption: Interplay of key HPLC optimization parameters.

Optimized Method Protocol:

  • Gradient Optimization: The initial broad gradient is refined to focus on the elution window of the main peak and its impurities. A shallower gradient around the elution time of the main peak will improve the resolution of closely eluting impurities.

  • Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. For pyrazoles, a slightly acidic pH (around 3-4) is often optimal.

  • Flow Rate and Temperature: Increasing the flow rate can reduce analysis time but may decrease resolution. Increasing the temperature can lower viscosity, improve peak shape, and sometimes alter selectivity.

Optimized HPLC Conditions:

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Comparison of Initial vs. Optimized Method:

ParameterInitial Screening MethodOptimized MethodImprovement
Run Time 25 min20 min20% faster
Resolution (Critical Pair) 2.23.5Improved separation
Tailing Factor (Main Peak) 1.11.0Symmetrical peak

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][3] The key validation parameters are defined by ICH guidelines.[2][3][4][11]

Forced Degradation Studies:

To demonstrate specificity, forced degradation studies are performed to ensure that the method can separate the main peak from any potential degradation products.[12][13][14]

Forced Degradation Protocol:

  • Prepare Solutions: Prepare solutions of this compound at 1 mg/mL in:

    • 0.1 N HCl (Acid Hydrolysis)

    • 0.1 N NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidative Degradation)

    • Water (Thermal Degradation - heat at 80°C)

    • Water (Photolytic Degradation - expose to UV light)

  • Incubation: Incubate the solutions for a predetermined time (e.g., 24 hours).

  • Analysis: Neutralize the acidic and basic solutions, dilute all samples to the working concentration, and analyze using the optimized HPLC method.

Validation Parameters Summary:

ParameterAcceptance Criteria (Typical)
Specificity No interference at the retention time of the main peak. Peak purity of the main peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, temperature ±5°C)

Conclusion: A Validated Method for Confident Analysis

Through a systematic process of screening, optimization, and validation, a robust and reliable reversed-phase HPLC method for determining the purity of this compound has been developed. The final method, utilizing a C18 column with an acetonitrile/water (with 0.1% TFA) gradient, demonstrates excellent specificity, linearity, accuracy, and precision. This guide provides a clear and scientifically sound framework for researchers and drug development professionals to establish similar high-quality analytical methods for novel compounds, ensuring the integrity and safety of pharmaceutical products.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). R Discovery. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Contract Pharma. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025). ResearchGate. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.). Waters. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ProQuest. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug discovery, 3-cyclopropyl-1-propyl-1H-pyrazole (C₉H₁₄N₂, MW 150.22) serves as a critical scaffold for kinase inhibitors and GPCR ligands. However, its synthesis often yields the thermodynamic or kinetic regioisomer, 5-cyclopropyl-1-propyl-1H-pyrazole .

Standard LC-UV methods frequently fail to resolve these isomers due to identical chromophores. Mass Spectrometry (MS), specifically fragmentation pattern analysis, provides the only definitive, high-throughput method for structural assignment without resorting to NMR. This guide objectively compares the fragmentation mechanics of the target 1,3-isomer against its 1,5-alternative, establishing a self-validating identification protocol.

Materials and Methods: Standardized Protocol

To ensure reproducibility, the following experimental conditions are recommended for generating the data discussed in this guide.

Instrumentation Parameters
ParameterSpecificationRationale
Ionization Source ESI (Positive Mode) / EI (70 eV)ESI for soft ionization (M+H); EI for structural fingerprinting.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both labile alkyl losses and stable ring cleavages.
Source Temp 350°CPrevents thermal degradation of the cyclopropyl ring prior to ionization.
Mobile Phase 0.1% Formic Acid in Water/MeCNAcidic pH promotes protonation at the pyridinic nitrogen (N2).

Mechanistic Fragmentation Analysis

The fragmentation of this compound is governed by three core mechanistic pillars: N-dealkylation , Cyclopropyl Ring Opening , and Diazole Ring Cleavage .

Primary Pathway: The Propyl Cleavage (m/z 151 → 109)

The most abundant transition in the ESI(+) spectrum is the loss of the N-propyl group. Unlike simple bond homolysis, this proceeds via a McLafferty-like rearrangement involving a six-membered transition state, transferring a hydrogen from the propyl


-carbon to the pyrazole nitrogen.
  • Precursor:

    
    
    
  • Neutral Loss: Propene (

    
    , 42 Da)
    
  • Product: 3-cyclopropyl-1H-pyrazole cation (

    
    )
    
Secondary Pathway: Cyclopropyl Integrity vs. Ring Opening

The cyclopropyl group is remarkably stable on the pyrazole ring due to


-conjugation. However, under high collision energy (CE > 30 eV), the ring opens to form an allyl cation species or eliminates ethylene (

).
  • Transition:

    
     (Loss of 
    
    
    
    or
    
    
    )
  • Observation: The retention of the cyclopropyl motif at lower energies is a key quality attribute.

Visualization of Signaling Pathways

The following DOT diagram illustrates the stepwise fragmentation logic, highlighting the energy-dependent transitions.

FragmentationPathway cluster_legend Energy Regimes M_Ion [M+H]+ Precursor m/z 151.1 Frag_109 [M - Propene]+ m/z 109.1 (Base Peak) M_Ion->Frag_109 Loss of C3H6 (42 Da) McLafferty Rearrangement Frag_81 Ring Opening/Loss of N2 m/z 81.0 Frag_109->Frag_81 Loss of N2 (28 Da) High CE Frag_67 Pyrrole-like Cation m/z 67.0 Frag_81->Frag_67 Loss of CH2 (14 Da) Low Low CE (<20eV) High High CE (>40eV)

Figure 1: Stepwise fragmentation pathway of this compound under ESI(+) conditions.

Comparative Analysis: 1,3- vs. 1,5-Isomer Differentiation

This is the critical "Self-Validating" step. You cannot rely solely on the parent mass. You must compare the relative abundance of specific fragments driven by the "Ortho Effect" (steric proximity).

The "Ortho Effect" Hypothesis

In the 1,5-isomer (5-cyclopropyl-1-propyl...), the propyl group and the cyclopropyl ring are adjacent. This steric crowding weakens the N-C(propyl) bond, leading to a significantly higher ratio of the de-propylated fragment (


 109) relative to the molecular ion, even at lower collision energies.

In the 1,3-isomer (Target), the groups are separated. The molecule is more stable, often showing a higher survival of the parent ion


 at moderate collision energies.
Quantitative Comparison Table
Feature3-Cyclopropyl-1-propyl (Target) 5-Cyclopropyl-1-propyl (Impurity) Diagnostic Rule
Steric Environment Unhindered (1,3-separation)Crowded (1,5-proximity)1,5-isomer fragments easier.
Base Peak (20 eV)

151 (Parent) often dominant

109 (Fragment) often dominant
Ratio Check: If

at low CE, suspect 1,5-isomer.
Loss of Cyclopropyl Rare (Ring is stable)Enhanced (Relief of steric strain)Look for

111 (Loss of

from parent).
Retention Time Typically Later (More planar/polar interaction)Typically Earlier (More globular/shielded)Column dependent (C18).
Decision Tree for Isomer Identification

Use this logic flow to assign structure to an unknown batch.

IsomerLogic Start Analyze MS/MS Spectrum (CE = 20 eV) Check_109 Is m/z 109 > 80% relative abundance? Start->Check_109 Check_RT Retention Time vs Standard? Check_109->Check_RT No (Stable Parent) Result_15 Impurity: 5-Cyclopropyl-1-propyl Check_109->Result_15 Yes (Labile N-C bond) Result_13 Target: 3-Cyclopropyl-1-propyl Check_RT->Result_13 Matches Later Eluter Check_RT->Result_15 Matches Earlier Eluter

Figure 2: Logic gate for differentiating regioisomers based on fragmentation lability and retention time.

References

  • Holzer, W., & Seiringer, G. (2003). Pyrazoles.[1][2][3][4][5][6][7][8] Part 1: Synthesis and NMR spectroscopic investigation of 1-substituted 3- and 5-cyclopropylpyrazoles. Journal of Heterocyclic Chemistry.[2] Link

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[3] IntechOpen.[3] Link

  • Sigma-Aldrich. (2023).[1] 3-Cyclopropyl-1H-pyrazole Product Specification & Building Block Data.Link

  • NIST Mass Spec Data Center. (2023). General Fragmentation Rules for N-Alkyl Azoles. NIST Chemistry WebBook. Link

Sources

A Senior Application Scientist's Guide to Retention Time Behavior of Pyrazole Derivatives in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of molecular scaffolds like pyrazole is fundamental. This guide provides an in-depth technical comparison of the retention times of pyrazole derivatives in reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the causal relationships between molecular structure and chromatographic retention, supported by experimental data and established methodologies. This document is designed to be a practical resource, enabling you to predict and control the separation of these pharmaceutically significant compounds.

Introduction: The Significance of Pyrazole Derivatives and Their Chromatographic Analysis

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a subject of intense research and development.[1][2] The synthesis of novel pyrazole analogs often results in a series of structurally related compounds that require robust analytical methods for purification, identification, and quantification.[1]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preeminent analytical technique for this purpose. Its separation mechanism, primarily driven by the hydrophobic interactions between the analyte and the stationary phase, is exquisitely sensitive to subtle changes in molecular structure.[3] A thorough understanding of how different substituents on the pyrazole ring influence retention time is therefore not just an academic exercise, but a critical tool for efficient method development and quality control.[4]

This guide will explore the key factors governing the retention of pyrazole derivatives in RP-HPLC, provide a comparative analysis of their chromatographic behavior, and present a detailed, validated experimental protocol.

The Engine of Separation: Understanding Reverse-Phase Chromatography

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The most common stationary phases are silica particles chemically modified with alkyl chains, such as C18 (octadecyl) or C8 (octyl).[5] The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol.

The retention of an analyte is primarily determined by its hydrophobicity.[3] More hydrophobic (less polar) molecules have a stronger affinity for the nonpolar stationary phase and thus elute later, resulting in a longer retention time. Conversely, more polar (less hydrophobic) molecules have a greater affinity for the polar mobile phase and elute earlier.

The relationship between a compound's hydrophobicity and its retention time is fundamental. A common measure of hydrophobicity is the octanol-water partition coefficient (LogP). A higher LogP value generally correlates with a longer retention time in RP-HPLC.[3][6]

The Influence of Molecular Structure on Retention Time: A Comparative Analysis

The retention time of a pyrazole derivative in RP-HPLC is a direct reflection of its overall hydrophobicity, which is modulated by the various substituents on the pyrazole ring. Let's consider a hypothetical series of 1,3,5-trisubstituted pyrazole derivatives to illustrate these effects.

Compound IDR1 SubstituentR3 SubstituentR5 SubstituentCalculated LogP (Example)Expected Retention Time Trend
PZ-01 -H-CH3-Phenyl2.5Shortest
PZ-02 -H-CH3-4-Chlorophenyl3.2Longer than PZ-01
PZ-03 -H-CH3-4-Methoxyphenyl2.8Shorter than PZ-02, Longer than PZ-01
PZ-04 -CH3-CH3-Phenyl2.9Longer than PZ-01
PZ-05 -H-CF3-Phenyl3.1Longer than PZ-01

Key Observations and Mechanistic Explanations:

  • Effect of Halogenation: The introduction of a chlorine atom on the phenyl ring (PZ-02 vs. PZ-01) significantly increases the hydrophobicity of the molecule. This leads to stronger interactions with the C18 stationary phase and consequently, a longer retention time.

  • Effect of Polar Groups: The presence of a methoxy group (-OCH3) on the phenyl ring (PZ-03) introduces a degree of polarity. While the overall molecule is still hydrophobic, the ether oxygen can engage in hydrogen bonding with the aqueous component of the mobile phase, slightly reducing its affinity for the stationary phase compared to the chloro-substituted analog (PZ-02). Therefore, its retention time is expected to be shorter than PZ-02 but longer than the unsubstituted parent (PZ-01).

  • Effect of Alkyl Groups: Adding a methyl group at the R1 position (PZ-04 vs. PZ-01) increases the overall carbon content and surface area of the molecule, leading to a modest increase in hydrophobicity and a slightly longer retention time.

  • Effect of Electron-Withdrawing Groups: A trifluoromethyl (-CF3) group at the R3 position (PZ-05) is strongly electron-withdrawing and increases the overall lipophilicity of the molecule compared to a methyl group, resulting in a longer retention time.

These trends highlight a predictable relationship between the physicochemical properties of the substituents and the resulting chromatographic behavior of the pyrazole derivatives.

Experimental Protocol: A Validated RP-HPLC Method for Pyrazole Derivatives

This section provides a detailed, step-by-step methodology for the reverse-phase HPLC analysis of a series of pyrazole derivatives. This protocol is designed to be a robust starting point for method development and can be adapted based on the specific properties of the analytes.

Objective: To develop and validate a simple, isocratic RP-HPLC method for the separation and quantification of a series of substituted pyrazole derivatives.

Materials and Instrumentation:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[4][7]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Standards: Synthesized and purified pyrazole derivatives.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% TFA. The organic-to-aqueous ratio should be optimized based on the hydrophobicity of the specific pyrazole series.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by acquiring the UV spectra of the pyrazole derivatives. A wavelength in the range of 210-350 nm is typical.

  • Injection Volume: 10 µL

Workflow Diagram:

Caption: Experimental workflow for the RP-HPLC analysis of pyrazole derivatives.

Procedure:

  • Mobile Phase Preparation: Carefully measure the required volumes of acetonitrile and water. Add 0.1% TFA to the final mixture and sonicate for 15 minutes to degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the pyrazole derivative standards in the mobile phase to a final concentration of, for example, 100 µg/mL.

  • Sample Preparation: Prepare unknown samples in the mobile phase at a similar concentration to the standards.

  • HPLC System Setup and Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions. Record the chromatograms and the retention times of each peak.

  • Data Processing: Integrate the peak areas to determine the purity and/or concentration of the pyrazole derivatives. Compare the retention times of the different derivatives to establish their relative hydrophobicities.

System Suitability:

Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) of the retention time and peak area should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

The Interplay of Molecular Properties and Retention Behavior

The retention of a molecule in reverse-phase chromatography is a complex interplay of various forces. While hydrophobicity is the dominant factor, other interactions can also influence selectivity.

retention_factors cluster_interactions Interactions Analyte Pyrazole Derivative Properties Hydrophobicity Hydrophobicity (LogP) Analyte->Hydrophobicity Dominant Factor Polarity Polarity (Dipole Moment) Analyte->Polarity Size Molecular Size & Shape Analyte->Size StationaryPhase Stationary Phase (e.g., C18) MobilePhase Mobile Phase (Polar) RetentionTime Retention Time Hydrophobicity->StationaryPhase van der Waals Hydrophobicity->RetentionTime Increases Polarity->MobilePhase Dipole-Dipole/ H-Bonding Polarity->RetentionTime Decreases Size->RetentionTime Influences

Caption: Factors influencing the retention time of pyrazole derivatives in RP-HPLC.

  • Hydrophobic Interactions: These are the primary forces responsible for retention. The nonpolar alkyl chains of the stationary phase interact with the hydrophobic portions of the pyrazole derivatives via van der Waals forces.[8]

  • Polar Interactions: Residual silanol groups on the silica surface of the stationary phase can interact with polar functional groups on the pyrazole derivatives, potentially leading to peak tailing for basic compounds. The addition of an acid like TFA to the mobile phase can suppress the ionization of these silanols and improve peak shape.

  • π-π Interactions: The aromatic pyrazole ring and any phenyl substituents can undergo π-π interactions with stationary phases that possess aromatic character (e.g., phenyl-hexyl columns).

By understanding and manipulating these interactions through the careful selection of stationary and mobile phases, researchers can achieve optimal separation of complex mixtures of pyrazole derivatives.

Conclusion: A Predictive Framework for Chromatographic Success

The retention time of pyrazole derivatives in reverse-phase HPLC is a predictable and controllable parameter. By systematically evaluating the impact of substituents on the hydrophobicity of the pyrazole core, a clear structure-retention relationship emerges. This guide has provided a framework for understanding these relationships, supported by a validated experimental protocol and an exploration of the underlying chromatographic principles. For scientists engaged in the synthesis and analysis of these vital pharmaceutical compounds, this knowledge is instrumental in accelerating method development, ensuring analytical robustness, and ultimately, advancing the discovery of new medicines.

References

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research.
  • Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. (2019).
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry.
  • Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of novel pyrazole compounds. (2025).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.).
  • 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023).
  • Retention behaviour of analytes in reversed-phase high-performance liquid chrom
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). [Link].

  • Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. (2017).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Retention mechanism in reversed-phase liquid chromatography: a molecular perspective. (2007). PubMed.
  • Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. (2017). PubMed Central.
  • Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. (2025). PubMed Central.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie.
  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Progress in the Use of HPLC for Evaluation of Lipophilicity. (2025).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PubMed Central.
  • Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (2014). PubMed.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). Journal of Global Pharma Technology.
  • Modelling of retention of pesticides in reversed-phase high-performance liquid chromatography: quantitative structure-retention relationships based on solute quantum-chemical descriptors and experimental (solvatochromic and spin-probe) mobile phase descriptors. (n.d.). Semantic Scholar.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with novel compounds like 3-cyclopropyl-1-propyl-1H-pyrazole extends beyond synthesis and application; it culminates in responsible and safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of this pyrazole derivative, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.

Understanding the Compound: Hazard Profile of Pyrazole Derivatives

Pyrazole derivatives are known to exhibit a range of hazardous properties.[1][2][3][4][5] It is prudent to handle this compound as a compound that may possess the following characteristics:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][5]
Specific Target Organ Toxicity May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[1][2]

Given these potential hazards, strict adherence to safety protocols is paramount during all handling and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related tasks, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[6][8]
Body Protection Laboratory coat and closed-toe shoes.Protects skin and clothing from contamination.[6][7]
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of vapors or dust.[6][7]

Always inspect your PPE for any signs of damage before use and ensure it fits correctly.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound should be approached with the same meticulousness as any experimental protocol. The following workflow is designed to guide you through a safe and compliant disposal process.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_final Final Disposal Phase A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select and Prepare a Compatible Waste Container A->B Ensure proper containment C 3. Transfer Waste to the Container B->C Ready for waste transfer D 4. Securely Seal and Label the Container C->D Complete and accurate identification E 5. Store Container in SAA D->E Safe temporary storage F 6. Arrange for Professional Waste Disposal E->F Final hand-off

Caption: A logical workflow for the safe disposal of chemical waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

Your laboratory should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[9] The SAA should be clearly marked and have secondary containment to prevent the spread of any potential spills.[10]

Step 2: Select and Prepare a Compatible Waste Container

Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice for organic compounds.[11] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[10][12]

Step 3: Transfer Waste to the Container

When transferring the waste, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7] Use a funnel to avoid spills and do not fill the container to more than 90% of its capacity to allow for expansion.[11]

Step 4: Securely Seal and Label the Container

Once the waste has been transferred, securely seal the container.[10][11] Immediately label the container with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste"[13]

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date of accumulation

  • The name and contact information of the generating researcher or lab

Accurate and complete labeling is a critical regulatory requirement.[10]

Step 5: Store Container in SAA

Place the sealed and labeled waste container in your designated SAA.[9] Ensure that it is stored away from incompatible materials.[9][10]

Step 6: Arrange for Professional Waste Disposal

Do not attempt to dispose of the chemical waste through standard laboratory drains or in the regular trash.[10][11] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[10][12] Always follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Preparedness is Key

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6][14] Collect the contaminated material and place it in a sealed container for disposal as hazardous waste.[3] For larger spills, evacuate the area and contact your institution's emergency response team. Do not allow the spill to enter drains or waterways.[2][3]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[6] If the person is conscious, give them two to four cupfuls of water or milk.[6] Seek immediate medical attention.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your research community. The proper disposal of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

  • Cole-Parmer. (2005, October 3). 3-Methyl-1H-pyrazole-1-carboxamide Material Safety Data Sheet. Retrieved from [Link]

  • 3B Scientific. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate Material Safety Data Sheet. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet. Retrieved from [Link]

  • AK Scientific, Inc. (2016, April 1). Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling 3-Cyclopropyl-1-propyl-1H-pyrazole

[1]

Executive Summary: The "Invisible" Hazard

Immediate Action Required: Treat 3-cyclopropyl-1-propyl-1H-pyrazole as a Category 3 Acute Dermal Toxin and a Category 1 Eye Irritant .

While many pyrazole derivatives are routine building blocks, the addition of lipophilic chains (propyl and cyclopropyl groups) to the pyrazole core significantly enhances skin permeability. Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for handling this compound in pure form.

Core Risk Profile:

  • High Dermal Absorption: The propyl/cyclopropyl substituents act as permeation enhancers, allowing the nitrogenous base to enter the bloodstream rapidly.

  • Ocular Corrosivity: As an organic base, it poses a risk of irreversible corneal damage (alkaline burn) upon contact.

  • Sensitization Potential: Pyrazoles are known sensitizers; repeated low-level exposure can lead to anaphylactic responses.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. This compound is not just a skin irritant; it is a systemic toxin carrier.

Physicochemical PropertySafety Implication
Lipophilicity (LogP > 2) The propyl and cyclopropyl groups make the molecule "greasy," allowing it to dissolve through the lipid bilayer of the skin and penetrate thin nitrile gloves.
Basicity (pKa ~2.5 - 3.0) The pyrazole nitrogen lone pair can cause saponification of fatty tissues in the eye, leading to deep tissue damage that is difficult to rinse out.
Physical State Likely a viscous oil or low-melting solid . Liquids have 10x–100x faster glove permeation rates than solids.

The PPE Matrix: Beyond "Standard Precautions"

Do not rely on generic "safety rules." Use this matrix to select gear based on your specific operation.

Hand Protection (The Critical Barrier)

Standard 4-mil nitrile exam gloves provide <2 minutes of protection against pure organic bases.

Operation ScalePrimary Glove LayerSecondary Glove LayerRationale
Analytical (<10 mg) Nitrile (4 mil)NoneIncidental splash protection only. Change immediately if touched.
Preparative (10 mg - 1 g) High-Risk Nitrile (8 mil) Nitrile (4 mil)Double-gloving creates a tortuous path for the molecule, delaying breakthrough.
Scale-Up (>1 g) or Spills Silver Shield / 4H (Laminate) Nitrile (Outer Grip)Laminate film is the only material impervious to aggressive nitrogen heterocycles for >4 hours.
Eye & Face Protection[1][3]
  • Prohibited: Safety glasses with side shields (insufficient for liquid bases).

  • Required: Chemical Splash Goggles (Indirect Venting) .

  • Supplement: Face shield required if pouring >100 mL or working under pressure/vacuum.

Respiratory Protection[1][3]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Hood Failure/Spill): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). The P100 is necessary because the compound may form aerosols or dusts if solid.

Operational Protocols: Self-Validating Systems

Workflow Logic: The "Clean-to-Dirty" Flow

Design your workspace so that the compound moves only from a "Dirty" zone (Scale) to a "Reaction" zone (Hood), never crossing "Clean" zones (Notebooks/Keyboards).

Diagram: PPE Decision & Workflow Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and scale of operation.

PPE_Decision_TreeStartStart: Handling this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / Oil / SolutionStateCheck->LiquidScaleCheck_SScale > 1g?Solid->ScaleCheck_SScaleCheck_LScale > 100mg?Liquid->ScaleCheck_LLevel1LEVEL 1 PPE:Double Nitrile (4mil)Splash GogglesFume HoodScaleCheck_S->Level1NoLevel2LEVEL 2 PPE:Nitrile (8mil) over 4milSplash GogglesFume HoodScaleCheck_S->Level2YesScaleCheck_L->Level2NoLevel3LEVEL 3 PPE:Silver Shield Laminate LinerFace Shield + GogglesImpervious ApronScaleCheck_L->Level3Yes

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity. Note that liquids trigger higher protection levels at lower quantities due to rapid permeation.

Protocol A: Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Donning: Put on inner nitrile gloves (tucked under lab coat cuffs) and outer 8-mil nitrile gloves (over cuffs).

  • Transfer: Use a disposable spatula or syringe. Never pour directly from a stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage. Dispose of the Kimwipe as hazardous waste immediately.

Protocol B: Cleanup of Minor Spills (<10 mL)
  • Isolate: Alert nearby personnel.

  • Neutralize: Do not use water initially (spreads the hydrophobic oil). Cover with Vermiculite or Sand to absorb the bulk liquid.

  • Clean: Once absorbed, scoop into a waste jar. Wash the surface with 10% acetic acid (to protonate the pyrazole, making it water-soluble) followed by soap and water.

  • Doffing: Remove outer gloves carefully, turning them inside out. Wash hands on inner gloves, then remove inner gloves.

Emergency Response

Exposure TypeImmediate ActionMedical Justification
Eye Contact Rinse for minimum 30 minutes . Hold eyelids open.Alkaline substances penetrate deep into the ocular stroma; 15 minutes is insufficient.
Skin Contact Dry Wipe first, then wash with soap/water.Wiping removes the bulk lipophilic oil. Water alone may spread it over a larger surface area initially.
Inhalation Move to fresh air.[1][2] Oxygen if breathing is labored.[1]Nitrogen heterocycles can cause respiratory depression or bronchospasm.

Disposal & Environmental Compliance

  • Waste Stream: Segregate as "Basic Organic Toxic."

  • Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container; exothermic polymerization or violent decomposition may occur.

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles for long-term storage as the compound may plasticize them.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Pyrazole Derivatives and Skin Sensitization. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.